Technical Guide: Physicochemical Properties of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
Technical Guide: Physicochemical Properties of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane (CAS No. 1765-92-0). Due to a lack of experimentally determined data in publicly accessible literature for the target compound, this guide presents computed data alongside experimental data for structurally related fluorinated compounds to offer a comparative context. Detailed experimental protocols for determining key physicochemical properties such as boiling point, density, and solubility are also provided to aid researchers in the characterization of this and similar fluorinated molecules.
Introduction
2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane is a fluorinated epoxide compound. The introduction of a heptafluorobutyl group can significantly influence a molecule's physicochemical properties, including its boiling point, density, and solubility, often imparting unique characteristics such as increased volatility and altered miscibility with common solvents.[1] A thorough understanding of these properties is crucial for its application in research and development, particularly in fields like materials science and as an intermediate in organic synthesis. This guide aims to consolidate the known information about this compound and provide practical methodologies for its experimental characterization.
Physicochemical Properties
Computed and General Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅F₇O | PubChem[2] |
| Molecular Weight | 226.09 g/mol | PubChem[2] |
| IUPAC Name | 2-(2,2,3,3,4,4,4-heptafluorobutyl)oxirane | PubChem[2] |
| CAS Number | 1765-92-0 | PubChem[2] |
Comparative Experimental Data of a Related Compound
To provide some context for the expected properties of a compound containing a heptafluorobutyl group, the experimental data for 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate (CAS No. 13695-31-3) is presented below. It is critical to note that this is a different chemical entity, and its properties are not directly transferable to the target oxirane.
| Property | Value | Source |
| Boiling Point | 134-136 °C (lit.) | Sigma-Aldrich |
| Density | 1.345 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Refractive Index | n20/D 1.341 (lit.) | Sigma-Aldrich |
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physicochemical properties of volatile liquids. These methods can be adapted for the characterization of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[3]
Materials:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or hot plate)
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level that will immerse the thermometer bulb and the majority of the small test tube.
-
Attach the small test tube containing the sample to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Add a small amount of the sample liquid (approximately 0.5 mL) into the small test tube.
-
Place a capillary tube, with the sealed end up, into the sample liquid within the small test tube.
-
Assemble the apparatus by placing the thermometer and attached sample tube into the Thiele tube, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[3] Record this temperature.
-
It is good practice to repeat the measurement to ensure accuracy.
Density Determination (Pycnometer Method)
A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.[4][5][6]
Materials:
-
Pycnometer (specific gravity bottle) with a stopper containing a capillary tube
-
Analytical balance (accurate to at least 0.001 g)
-
Distilled water
-
The sample liquid
-
Thermometer
-
Cleaning solvents (e.g., acetone)
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer with its stopper on an analytical balance (mass 'm1').
-
Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.
-
Carefully dry the outside of the pycnometer and weigh it (mass 'm2').
-
Record the temperature of the water. Using a reference table, find the density of water (ρ_water) at this temperature.
-
Calculate the volume of the pycnometer (V) using the formula: V = (m2 - m1) / ρ_water.
-
Empty, clean, and thoroughly dry the pycnometer.
-
Fill the pycnometer with the sample liquid, following the same procedure as with water to ensure it is completely full and free of air bubbles.
-
Weigh the pycnometer filled with the sample liquid (mass 'm3').
-
Calculate the density of the sample liquid (ρ_sample) using the formula: ρ_sample = (m3 - m1) / V.
Solubility Determination
A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound.[7][8][9]
Materials:
-
Small test tubes
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, toluene, dimethyl sulfoxide)
-
The sample compound
Procedure:
-
Label a series of small test tubes, one for each solvent to be tested.
-
Add a small, measured amount of the sample to each test tube (e.g., 25 mg of solid or 0.05 mL of liquid).
-
To the first test tube, add the first solvent in small increments (e.g., 0.25 mL at a time) up to a total of 3 mL.
-
After each addition, vigorously shake or vortex the test tube for a consistent period (e.g., 30 seconds).
-
Visually observe the mixture to determine if the sample has dissolved. A solution is considered homogeneous when no solid particles or liquid droplets of the sample are visible.
-
Record the solubility as "soluble," "partially soluble," or "insoluble" for that solvent. For quantitative analysis, the amount of solvent required to dissolve the sample can be recorded.
-
Repeat steps 3-6 for each of the selected solvents.
-
It is advisable to perform these tests at a controlled temperature, as solubility can be temperature-dependent.
Synthesis Workflow
The synthesis of fluorinated oxiranes, such as 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane, is typically achieved through the epoxidation of the corresponding fluoroalkene.[10] This process involves the reaction of the alkene with an oxidizing agent, often a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA).
Conclusion
While specific experimental data on the physicochemical properties of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane remains elusive in the current body of scientific literature, this guide provides the available computed data and established experimental protocols for its characterization. The provided methodologies for determining boiling point, density, and solubility are robust and widely applicable for the characterization of novel fluorinated compounds. Researchers and professionals in drug development and materials science are encouraged to utilize these protocols to generate experimental data, which will be invaluable for the broader scientific community and will facilitate the future application of this and related fluorinated oxiranes.
References
- 1. Fluoride volatility - Wikipedia [en.wikipedia.org]
- 2. (2,2,3,3,4,4,4-Heptafluorobutyl)oxirane | C6H5F7O | CID 2774886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. che.utah.edu [che.utah.edu]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]
